molecular formula C15H15BrN2O3S B5914929 N'-[1-(4-bromophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide

N'-[1-(4-bromophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide

Cat. No. B5914929
M. Wt: 383.3 g/mol
InChI Key: FJHHHYPVVNZZBK-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-bromophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide, also known as BMEB, is a chemical compound with potential applications in scientific research. It is a hydrazone derivative that has been synthesized through a simple and efficient method.

Scientific Research Applications

N'-[1-(4-bromophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also shown inhibitory effects on human immunodeficiency virus (HIV) replication and has been suggested as a potential anti-HIV agent. Additionally, this compound has been investigated as a potential inhibitor of protein tyrosine phosphatases, which are enzymes involved in the regulation of cellular signaling pathways.

Mechanism of Action

The mechanism of action of N'-[1-(4-bromophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide is not fully understood, but it has been suggested that it may exert its antitumor and anti-HIV effects through the inhibition of cellular signaling pathways. This compound has been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in the regulation of cell growth and differentiation. By inhibiting these enzymes, this compound may disrupt cellular signaling pathways that are involved in tumor growth and HIV replication.
Biochemical and Physiological Effects
This compound has been reported to exhibit a range of biochemical and physiological effects. In addition to its antitumor and anti-HIV activity, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been suggested that this compound may have anti-inflammatory effects, although further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[1-(4-bromophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide in lab experiments is its relatively simple synthesis method, which allows for the production of a high yield of pure product. Additionally, this compound has shown promising results in a range of scientific research applications, making it a potentially useful tool for researchers. However, one limitation of using this compound is its relatively limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving N'-[1-(4-bromophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and HIV. Finally, this compound may have applications in other areas of research, such as the development of new inhibitors for protein tyrosine phosphatases.
Conclusion
In conclusion, this compound is a hydrazone derivative that has potential applications in scientific research, particularly in the field of medicinal chemistry. Its relatively simple synthesis method and promising results in a range of research applications make it a potentially useful tool for researchers. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and HIV, as well as its potential applications in other areas of research.

Synthesis Methods

N'-[1-(4-bromophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide can be synthesized through a one-pot reaction involving the condensation of 4-bromobenzaldehyde and 4-methoxybenzenesulfonylhydrazide in the presence of acetic acid and sodium acetate. The resulting product is purified through recrystallization to obtain a high yield of pure this compound.

properties

IUPAC Name

N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-11(12-3-5-13(16)6-4-12)17-18-22(19,20)15-9-7-14(21-2)8-10-15/h3-10,18H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHHHYPVVNZZBK-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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